p,p'-DDE

Vue d'ensemble

Description

p,p'-Dichlorodiphényldichloroéthylène : est un composé chimique formé par la perte de chlorure d'hydrogène du dichlorodiphényltrichloroéthane, dont il est l'un des produits de dégradation les plus courants . Il s'agit d'un polluant organique persistant qui est lipophyle et se bioaccumule dans l'environnement et les organismes vivants .

Mécanisme D'action

Mode of Action

p,p’-DDE is an endocrine-disrupting chemical . It can increase or block the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals by activating or antagonizing nuclear hormone receptors . It can also affect the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators . Some studies have suggested that p,p’-DDE can act as hormone sensitizers by inhibiting histone deacetylase activity and stimulating mitogen-activated protein kinase activity .

Biochemical Pathways

p,p’-DDE affects several biochemical pathways. It has been associated with changes in glucose metabolism genes and DNA methylation in sperm, and similar methylation modifications have been found in the liver of the next generation . It also influences lipid metabolism and adipogenesis, potentially contributing to obesity .

Pharmacokinetics

The pharmacokinetics of p,p’-DDE involve its distribution, metabolism, and excretion. It is known that p,p’-DDE is persistent in the environment and bioaccumulates in many living organisms .

Result of Action

p,p’-DDE has been associated with a range of molecular and cellular effects. It has been found to induce a dose-response increase in the proliferation of certain human breast cancer cell lines when cultivated in the presence of physiological concentrations of estrogens and androgens . It also enhances adipogenesis and intracellular lipid accumulation in 3T3-L1 cells through upregulation of molecular targets responsible for lipid storage . In addition, it has been associated with increased BMI z-score at 42 months of age, mostly in girls .

Action Environment

The action of p,p’-DDE is influenced by various environmental factors. For instance, it has been found that the isomeric composition of DDT and its metabolites can be influenced substantially by environmental processes such as biotransformation or transfer between compartments . Moreover, the uptake levels of DDT and its degradation products by crop-specific models in the root, potato, leaves, fruit, cereal, and water compartments have been estimated using the known environmental concentrations of DDT and its degradation products .

Applications De Recherche Scientifique

Chimie : : Le p,p'-Dichlorodiphényldichloroéthylène est utilisé comme composé de référence dans les études de chimie environnementale pour comprendre les voies de dégradation et le devenir environnemental du dichlorodiphényltrichloroéthane et de ses métabolites .

Biologie : : En recherche biologique, le p,p'-Dichlorodiphényldichloroéthylène est étudié pour ses effets sur la faune et la santé humaine, notamment son rôle de perturbateur endocrinien et son impact sur la santé reproductive .

Médecine : : La recherche en médecine se concentre sur les risques potentiels pour la santé associés à l'exposition au p,p'-Dichlorodiphényldichloroéthylène, y compris ses liens avec diverses maladies telles que le diabète et le cancer .

Industrie : : Dans l'industrie, le p,p'-Dichlorodiphényldichloroéthylène est utilisé dans le développement de méthodes analytiques pour la détection et la quantification des polluants organiques persistants dans les échantillons environnementaux .

Mécanisme d'action

Le p,p'-Dichlorodiphényldichloroéthylène exerce ses effets par plusieurs mécanismes. Il est connu pour se bioaccumuler dans le tissu adipeux et perturber la fonction endocrine en interférant avec les récepteurs hormonaux et les voies de signalisation . Il affecte également le système immunitaire en modifiant la fonction des lymphocytes T et la production de cytokines . De plus, le p,p'-Dichlorodiphényldichloroéthylène peut induire un stress oxydatif et une inflammation, contribuant à ses effets toxiques .

Analyse Biochimique

Biochemical Properties

p,p’-DDE interacts with various biomolecules in the body. It has been shown to affect the function of enzymes and proteins, leading to alterations in biochemical reactions . For instance, p,p’-DDE has been found to alter macrophage reactivity, affecting the production of prostaglandins

Cellular Effects

p,p’-DDE has been associated with a range of cellular effects. It has been linked to increased risk of insulin resistance, obesity, and metabolic syndrome . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, p,p’-DDE has been shown to activate Wnt/β-catenin and Hedgehog/Gli1 signaling cascades, leading to increased cell proliferation .

Molecular Mechanism

The molecular mechanism of p,p’-DDE’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that p,p’-DDE impairs the mother bird’s glands’ ability to excrete calcium carbonate onto the developing egg, leading to eggshell thinning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p,p’-DDE can change over time. It has been observed that p,p’-DDE can cause persistent thermogenic impairment in adult female mice when exposed perinatally . Information on the product’s stability, degradation, and long-term effects on cellular function are still being researched.

Dosage Effects in Animal Models

The effects of p,p’-DDE vary with different dosages in animal models. For instance, a significant increase in macrophages in the adipose tissue of mice was observed when they were treated with 2 mg/kg of p,p’-DDE

Metabolic Pathways

p,p’-DDE is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that p,p’-DDE is involved in, and the exact nature of these interactions, are still being studied.

Transport and Distribution

p,p’-DDE is transported and distributed within cells and tissues. It is known to accumulate mainly in leafy vegetables, roots, cereals, and potato when taken up from contaminated soil . The specific transporters or binding proteins that it interacts with, and its effects on localization or accumulation, are still being researched.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : Le p,p'-Dichlorodiphényldichloroéthylène est synthétisé par déshydrohalogénation du dichlorodiphényltrichloroéthane. Cette réaction implique l'élimination du chlorure d'hydrogène, ce qui conduit à la formation d'une double liaison sur les atomes de carbone centraux .

Méthodes de production industrielle : : La production industrielle de p,p'-Dichlorodiphényldichloroéthylène implique généralement la dégradation contrôlée du dichlorodiphényltrichloroéthane dans des conditions spécifiques pour assurer la formation efficace du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : : Le p,p'-Dichlorodiphényldichloroéthylène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants : : Les réactifs courants utilisés dans ces réactions comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les conditions réactionnelles impliquent souvent des températures et des pressions spécifiques pour faciliter les transformations souhaitées .

Principaux produits formés : : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des composés aromatiques chlorés, tandis que les réactions de réduction peuvent produire des dérivés moins chlorés .

Comparaison Avec Des Composés Similaires

Composés similaires : : Les composés similaires comprennent le dichlorodiphényltrichloroéthane, l'o,p'-Dichlorodiphényldichloroéthylène et le dichlorodiphényldichloroéthane .

Unicité : : Le p,p'-Dichlorodiphényldichloroéthylène est unique en raison de sa persistance élevée et de son potentiel de bioaccumulation par rapport à ses analogues. Il est plus stable et moins sujet à la dégradation, ce qui explique sa présence généralisée dans l'environnement et les organismes vivants .

Propriétés

IUPAC Name |

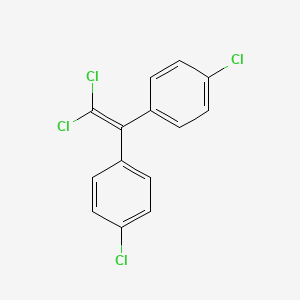

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020374 | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Eight chlorinated hydrocarbons were tested for their ability to compete with (3)H-estradiol-17beta for specific binding proteins in uterine cytoplasm from immature rats. o,p'-DDE (0.14 mmol) competed with (3)H-estradiol-17beta for binding to '8s receptor' in uterine cytoplasm but p,p'-DDE and p,p'-DDT did not compete. o,p'-DDT and o,p'-DDE act as estrogens at high concentrations as measured by their ability to compete with estradiol-17beta for binding to uterine cytoplasmic receptor in the transfer and binding of estradiol in nuclei of uterine cells., In a strain of ducks sensitive to eggshell-thinning effects of DDE, admin of 40 mg/kg in food for 45 days reduced eggshell index (EI) by 13% & content of calcium in the fluid of the shell gland forming an eggshell by 36%, & raised the calcium content of the shell gland mucosa by 19%, compared with control values. DDE inhibited the translocation (secretion) of calcium between the gland mucosa & the uterine cavity. ATP-dependent binding of calcium to microsomal subfraction (FI) rich in fragments of the plasma membrane was reduced by 16%, whereas that to a subfraction FIII which bound calcium at a very high rate was decreased to 36%. DDE may interfere with the stimulus-secretion mechanism of the eggshell gland in ducks through its effect on calcium binding., In vitro DDE at 2 to 16 ng/L of an homogenate of the eggshell gland of ducks (Anas platyrhynchos) inhibited the Ca(2+)-Mg(2+)-activated ATPase in a concentration-dependent manner, whereas Mg(2+)-activated ATPase was not affected by these concentrations. Since calcium is transported against a concentration gradient between blood plasma & lumen of the eggshell gland, it is suggested that DDE, by inhibiting the Ca(2+)-Mg(2+)-activated ATPase, decreased the calcium translocation over the eggshell gland mucosa., As for the mechanism of this eggshell thinning phenomenon, no adequate, or generally accepted, explanation exists. There are many reports that claim inhibition of carbonic anhydrase, generally acknowledged to play an important role in forming eggshells, by DDT, /DDE/ & some other derivatives, but there are just as many that deny this. ... Thus one is left with two alternatives to explain the phenomenon: 1) the carbonic anhydrase in the shell gland of avian species is unusually sensitive to chlorinated hydrocarbon insecticides, or 2) the in vivo inhibition observed is a result of some other effect, such as reduced enzyme production or the production of substances that suppress the activity of the enzyme., For more Mechanism of Action (Complete) data for DDE (6 total), please visit the HSDB record page. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

72-55-9, 68679-99-2 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7FS82U08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 194 °F (NTP, 1992), 89 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p,p'-DDE interact with hormone receptors?

A1: this compound primarily interacts with the androgen receptor (AR), acting as an antagonist []. It binds to the ligand-binding pocket of the AR, but unlike the natural ligand dihydrotestosterone (DHT), it does not induce the conformational changes required for full receptor activation [, ].

Q2: What is the significance of this compound's interaction with AR mutants?

A2: Interestingly, this compound can activate two naturally occurring AR mutants, H874Y and T877A, exhibiting a stronger binding affinity for the H874Y mutant []. This interaction leads to agonistic effects, potentially contributing to its endocrine-disrupting properties [].

Q3: What are the downstream effects of this compound's interaction with hormone receptors?

A3: By disrupting normal hormonal signaling, this compound can lead to various adverse effects, including:

- Reproductive toxicity: Reduced sperm motility, decreased sperm count, and altered sperm morphology in males [, , ].

- Endocrine disruption: Gonadal intersex in fish, altered levels of reproductive hormones, and potential impacts on thyroid hormone levels in birds [, , , ].

- Developmental effects: Potential neurodevelopmental effects in children exposed prenatally, such as impacts on processing speed [, ].

Q4: How does this compound induce apoptosis?

A4: Research suggests this compound can induce apoptosis in different cell types, including neuronal cells (PC12) and Sertoli cells (testicular cells) [, ]. The underlying mechanisms are complex and may involve:

- Oxidative stress: this compound can disrupt the balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, leading to oxidative stress and subsequent apoptosis in testicular cells [].

- TNFα signaling: this compound exposure has been linked to increased levels of tumor necrosis factor alpha (TNFα), a pro-inflammatory cytokine involved in apoptosis signaling, in neuronal cells [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C14H8Cl4 and a molecular weight of 318.02 g/mol.

Q6: Why is this compound considered a persistent organic pollutant?

A6: this compound is highly resistant to environmental degradation and persists in the environment for extended periods [, , , ]. Its lipophilic nature leads to bioaccumulation in fatty tissues of organisms, posing risks to wildlife and humans [, , , , , ].

Q7: What are the major sources of this compound in the environment?

A7: Although the use of its parent compound, DDT, has been restricted in many countries, this compound persists in the environment due to its long half-life. Major sources include:

- Historical DDT use: Past agricultural and public health applications of DDT led to widespread environmental contamination [, , , ].

- Environmental persistence and long-range transport: this compound can be transported long distances through air and water currents, leading to contamination in remote areas [, ].

Q8: How does this compound enter the food chain?

A8: this compound enters the food chain primarily through its accumulation in organisms at the bottom of the food web, such as fish and invertebrates. As these organisms are consumed by predators higher up the chain, this compound biomagnifies, leading to increasingly higher concentrations at higher trophic levels [, , , ].

Q9: What analytical methods are used to detect and quantify this compound?

A9: Common analytical techniques include:

- Gas chromatography (GC) with electron capture detection (ECD): This highly sensitive method is widely used for this compound analysis in various matrices, including biological samples and environmental samples [, , , ].

- Gas chromatography-mass spectrometry (GC-MS): Provides higher specificity for confirming this compound identification and quantifying it in complex matrices [, ].

- Solid-phase extraction (SPE): A common sample preparation technique used to extract and concentrate this compound from various matrices prior to analysis [].

Q10: What are the key aspects of quality control and assurance in this compound analysis?

A10: Ensuring accurate and reliable results requires stringent quality control measures, including:

- Analytical method validation: Validating analytical methods to demonstrate accuracy, precision, specificity, linearity, and detection limits for the target analyte [].

- Use of certified reference materials: Employing certified reference materials to verify method performance and ensure accuracy of measurements [].

- Quality control samples: Analyzing quality control samples (blanks, spiked samples, duplicates) throughout the analytical process to monitor for potential contamination or errors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.